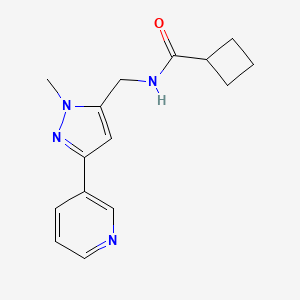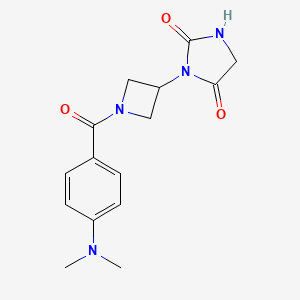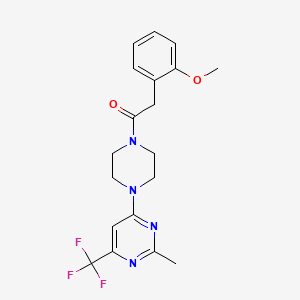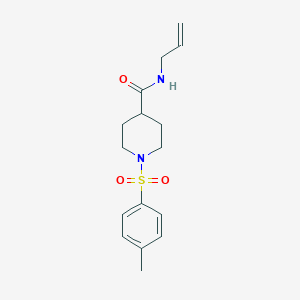![molecular formula C17H18N2O4 B2450175 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775404-72-2](/img/structure/B2450175.png)
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a synthetic organic compound with potential applications in various fields, such as chemistry, biology, and medicine. The structure is characterized by its fused furan and pyrimidine rings, along with functional groups like cyclopropylmethyl and methoxyphenyl.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly due to its functional groups that can undergo further modifications.
Biology: It may serve as a probe in biological studies to investigate enzyme interactions, cellular uptake, and metabolic pathways, given its structural complexity.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery programs, aiming to target specific molecular pathways involved in diseases.
Industry: In industrial settings, the compound could be used in the synthesis of materials with desired properties, such as polymers or coatings with unique chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves several steps, starting from readily available precursors. Key steps may include cyclopropylation, methoxylation, and ring closure reactions, often using catalysts and specific reaction conditions to achieve the desired structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized routes to ensure high yield and purity. This often includes continuous flow reactors, automated reaction monitoring, and purification techniques like chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at the methoxyphenyl group, potentially forming corresponding phenols or quinones.
Reduction: Reduction reactions can target the dihydrofuran ring, leading to the formation of tetrahydrofuran derivatives.
Substitution: Various substitution reactions can occur, especially at the cyclopropylmethyl and methoxyphenyl groups, facilitated by appropriate nucleophiles or electrophiles.
Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could involve lithium aluminum hydride or sodium borohydride. Substitution reactions might employ halogens or organometallic reagents under controlled conditions.
Major Products Formed: The major products depend on the specific reaction pathway, but could include various hydroxylated, halogenated, or alkylated derivatives of the original compound.
Mécanisme D'action
The exact mechanism of action depends on the context of its application. For example, in medicinal chemistry, the compound might interact with specific proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can influence various cellular pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(cyclopropylmethyl)-4-(2-hydroxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
1-(ethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
This detailed article touches on various aspects of 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione, highlighting its synthesis, reactions, and applications across different scientific disciplines.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-13-5-3-2-4-11(13)15-14-12(9-23-16(14)20)19(17(21)18-15)8-10-6-7-10/h2-5,10,15H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSNXRQMHYNYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(COC3=O)N(C(=O)N2)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2450092.png)
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2450097.png)
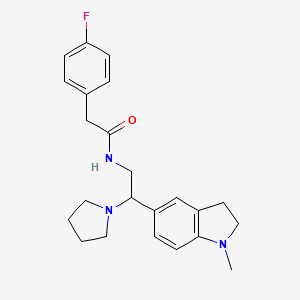
![6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2450099.png)
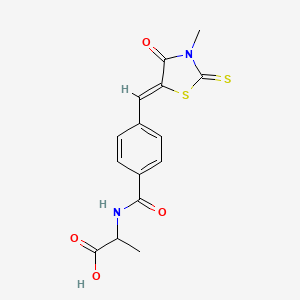
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
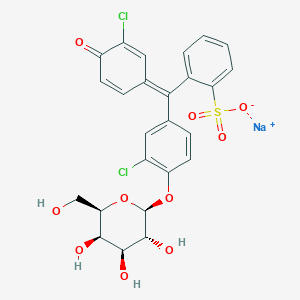
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
